Methyl 2-bromo-1H-imidazole-5-carboxylate
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Overview
Description
Methyl 2-bromo-1H-imidazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemical Synthesis and Functionalization
Methyl 2-bromo-1H-imidazole-5-carboxylate serves as a key intermediate in the synthesis of various imidazole derivatives. Collman, Zhong, and Boulatov (2000) demonstrated the preparation of 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates from t-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate, showcasing its versatility in chemical transformations (Collman, Zhong, & Boulatov, 2000).
Novel Compound Synthesis
Bellina, Cauteruccio, Fiore, and Rossi (2008) detailed the synthesis of 1-methyl-1H-imidazoles with diverse aryl moieties, employing a Pd-catalyzed direct C-5 arylation process. This highlights the compound's potential for creating novel imidazole-based structures with significant biological activity (Bellina, Cauteruccio, Fiore, & Rossi, 2008).
Catalytic Reactions
In 2011, Lobana, Sultana, and Butcher demonstrated a Sandmeyer type reaction using this compound, providing insights into its role in catalytic processes and the formation of complex structures (Lobana, Sultana, & Butcher, 2011).
Green Chemistry Applications
Shaterian and Ranjbar (2011) utilized this compound in the synthesis of highly substituted imidazoles, emphasizing the compound's relevance in green chemistry and sustainable practices (Shaterian & Ranjbar, 2011).
Material Science and Polymer Chemistry
Yuan et al. (2011) explored the use of this compound in the modification of 1,2-polybutadiene, indicating its applicability in material science and the development of novel polymers (Yuan et al., 2011).
Safety and Hazards
“Methyl 2-bromo-1H-imidazole-5-carboxylate” is classified as a warning substance . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
Methyl 2-bromo-1H-imidazole-5-carboxylate is a type of imidazole derivative . Imidazole derivatives are key components in functional molecules that are used in a variety of applications, including pharmaceuticals and agrochemicals . They play a significant role in cell biology . .
Mode of Action
It is known that imidazole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It is known that imidazole derivatives can have diverse biological activities .
Result of Action
It is known that imidazole derivatives can have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Properties
IUPAC Name |
methyl 2-bromo-1H-imidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-10-4(9)3-2-7-5(6)8-3/h2H,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKBTEQCTYPBIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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